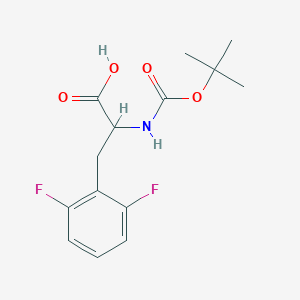

2-(Tert-butoxycarbonylamino)-3-(2,6-difluorophenyl)propanoic acid

描述

2-(Tert-butoxycarbonylamino)-3-(2,6-difluorophenyl)propanoic acid (CAS: 167993-07-9) is a Boc-protected amino acid derivative widely used as a building block in pharmaceutical synthesis. Its molecular formula is C₁₄H₁₇F₂NO₄, with a molecular weight of 301.29 g/mol . The compound is characterized by a 2,6-difluorophenyl group attached to a propanoic acid backbone and a tert-butoxycarbonyl (Boc) protecting group on the amino moiety. It is supplied by multiple vendors, including BLD Pharm Ltd. (purity: 95%, packaging: 250 mg/1 g/100 mg) and CymitQuimica (as the R-enantiomer, Ref: 10-F763072) . The Boc group enhances stability during synthetic processes, making it valuable for peptide coupling and drug discovery applications.

属性

IUPAC Name |

3-(2,6-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-9(15)5-4-6-10(8)16/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQRFXXIFWMNGAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=C(C=CC=C1F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30682156 | |

| Record name | N-(tert-Butoxycarbonyl)-2,6-difluorophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851047-82-0 | |

| Record name | N-(tert-Butoxycarbonyl)-2,6-difluorophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Route Overview

The synthesis of 2-(tert-butoxycarbonylamino)-3-(2,6-difluorophenyl)propanoic acid generally follows these key steps:

Starting Materials: The process begins with commercially available fluorinated aromatic compounds (e.g., 2,6-difluorobenzene derivatives) and amino acid precursors such as (S)-2-aminopropanoic acid or derivatives thereof.

Amino Group Protection: The amino group of the α-amino acid is protected by introducing the tert-butoxycarbonyl (Boc) group using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step prevents unwanted side reactions during subsequent coupling.

Side Chain Introduction: The 2,6-difluorophenyl moiety is introduced via coupling reactions, often employing carbodiimide-based coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Catalysts such as 4-dimethylaminopyridine (DMAP) facilitate the reaction.

Purification: The product is purified by chromatographic techniques, such as silica gel column chromatography, using appropriate eluents (e.g., ethyl acetate/hexane mixtures).

Detailed Preparation Procedure

Protection of Amino Group

- Dissolve (S)-2-aminopropanoic acid in an organic solvent like dichloromethane (DCM).

- Add triethylamine to the solution to act as a base.

- Slowly add tert-butoxycarbonyl chloride (Boc-Cl) dropwise at low temperature (0–5 °C) under stirring.

- Allow the reaction to proceed at room temperature for several hours.

- Monitor completion by thin-layer chromatography (TLC).

- Extract and wash the reaction mixture to isolate the Boc-protected amino acid.

Coupling with 2,6-Difluorophenyl Derivative

- Prepare the 2,6-difluorophenyl-containing acid or amine derivative.

- In a dry solvent such as dichloromethane or 1,2-dichlorobenzene, mix the Boc-protected amino acid with the fluorinated aromatic compound.

- Add a coupling reagent like DCC or EDC and a catalytic amount of DMAP.

- Stir the mixture at ambient or slightly elevated temperature (e.g., 25–40 °C) for 12–24 hours.

- Filter off the dicyclohexylurea byproduct if DCC is used.

- Purify the crude product by column chromatography.

Optimization of Reaction Conditions

Research indicates that optimal yields and enantiomeric purity are achieved under carefully controlled temperature and solvent conditions. For example, reactions conducted at low temperatures (around –50 °C) in mixed solvents such as 1,2-dichlorobenzene/chloroform (1:1) with 2 equivalents of base (e.g., 2,2,6,6-tetramethylpiperidine) have yielded rearranged amino acids with up to 98% yield and 98% enantiomeric excess.

Industrial Scale Considerations

- Automation: Large-scale synthesis may employ automated peptide synthesizers or continuous flow reactors to enhance throughput and reproducibility.

- Solvent Selection: Industrial processes optimize solvent use for environmental and cost considerations, often favoring greener solvents or solvent recycling.

- Purification: Crystallization and preparative high-performance liquid chromatography (HPLC) are commonly used for large-scale purification.

Summary Table of Preparation Parameters

Research Findings and Notes

- The Boc protecting group is stable under neutral and basic conditions but can be removed selectively under acidic conditions (e.g., trifluoroacetic acid treatment).

- The presence of fluorine atoms at the 2,6-positions on the phenyl ring increases steric hindrance, which may influence coupling efficiency and product stability.

- Optimization of coupling reagents and catalysts is crucial to minimize side reactions and racemization.

- Recent literature emphasizes the use of mild bases such as TMP (2,2,6,6-tetramethylpiperidine) and mixed solvent systems to achieve high yields and stereochemical purity.

化学反应分析

2-(Tert-butoxycarbonylamino)-3-(2,6-difluorophenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Chemical Properties and Structure

The compound is a derivative of phenylalanine, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a difluorophenyl moiety on the propanoic acid side chain. Its chemical structure can be represented as follows:

Scientific Research Applications

-

Drug Development :

- The compound serves as an intermediate in synthesizing various pharmaceuticals, particularly those targeting neurological disorders and metabolic diseases. Its structural similarity to amino acids makes it suitable for incorporation into peptide-based drugs.

-

Peptide Synthesis :

- The Boc group is commonly used in solid-phase peptide synthesis (SPPS), allowing for the protection of amino groups during the synthesis process. This application is crucial for developing complex peptides with specific biological activities.

-

Biological Activity Studies :

- Research has indicated that derivatives of this compound exhibit significant biological activities, including anti-inflammatory and analgesic properties. Studies have shown that modifications to the phenylalanine backbone can enhance potency against specific biological targets.

Case Studies

-

Anti-Cancer Activity :

- A study demonstrated that compounds derived from 2-(tert-butoxycarbonylamino)-3-(2,6-difluorophenyl)propanoic acid exhibited selective cytotoxicity against cancer cell lines. The mechanism was linked to the inhibition of specific signaling pathways involved in tumor growth.

-

Neuroprotective Effects :

- Another research highlighted the neuroprotective effects of this compound in models of neurodegenerative diseases. It was shown to reduce oxidative stress and inflammation, suggesting potential therapeutic applications in conditions like Alzheimer's disease.

Data Table: Comparison of Biological Activities

作用机制

The mechanism of action of 2-(tert-butoxycarbonylamino)-3-(2,6-difluorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The presence of the tert-butoxycarbonyl protecting group and the difluorophenyl group influences its reactivity and interactions with other molecules. The compound may act as an inhibitor or activator of specific enzymes or receptors, depending on its structure and the biological context.

相似化合物的比较

Key Findings :

- Fluorine Position : The 2,6-difluoro substitution (target compound) provides symmetric electronic effects, whereas 2,3-difluoro (CAS: 1022147-21-2) introduces steric and electronic asymmetry .

- Trifluoromethyl vs. Fluorine : The trifluoromethyl group (CAS: 161813-94-1) increases lipophilicity and metabolic stability compared to fluorine .

Backbone and Functional Group Modifications

Key Findings :

- Propanoic Acid vs. Ethanolamine: The target compound’s carboxylic acid group enables peptide bond formation, while the ethanolamine derivative (CAS: N/A) is suited for hydroxyl-mediated interactions .

- Cyclohexyl vs.

Stereochemical Variations

Key Findings :

- Enantiomeric Activity : The S-enantiomer (CAS: 167993-07-9) is commonly used in drug synthesis, while the R-form may exhibit divergent binding affinities or metabolic pathways .

Protecting Group Variations

Key Findings :

- Boc vs. Fmoc : Boc (tert-butoxycarbonyl) is acid-labile, whereas Fmoc (fluorenylmethyloxycarbonyl) is base-sensitive, influencing deprotection strategies in solid-phase synthesis .

Research and Application Insights

- Exact Mass : The target compound has an exact mass of 301.0784028 , critical for analytical identification via mass spectrometry .

- Price and Availability : The R-enantiomer (CymitQuimica) and S-enantiomer (BLD Pharm Ltd.) are priced competitively, with bulk packaging options (up to 1 g) .

- Drug Discovery : Fluorinated analogs are prioritized for their enhanced bioavailability and target engagement, particularly in kinase inhibitors and GPCR modulators .

生物活性

2-(Tert-butoxycarbonylamino)-3-(2,6-difluorophenyl)propanoic acid, often referred to as Boc-Difluoro-Phe, is a β-amino acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a difluorophenyl moiety, which may influence its interaction with biological targets.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of 301.29 g/mol. It is typically stored at room temperature in solid form and exhibits high purity levels (≥98%) . The compound's structure can be represented as follows:

The biological activity of Boc-Difluoro-Phe is primarily attributed to its incorporation into peptides and proteins, where it can modulate various biochemical pathways. The presence of the difluorophenyl group enhances lipophilicity and may improve binding affinity to specific receptors or enzymes.

In Vitro Studies

Research indicates that Boc-Difluoro-Phe can be effectively incorporated into proteins via ribosomal synthesis. This incorporation allows for the study of its effects on protein structure and function. For instance, it has been shown to affect the folding and stability of peptides, potentially altering their biological activity .

In Vivo Studies

In vivo studies have demonstrated that compounds similar to Boc-Difluoro-Phe exhibit anti-inflammatory properties and may act as inhibitors of certain enzymes involved in metabolic pathways. For example, derivatives of this compound have been investigated for their role as dipeptidyl peptidase IV (DPP-IV) inhibitors, which are relevant in the management of diabetes .

Case Study 1: DPP-IV Inhibition

A study explored the efficacy of Boc-Difluoro-Phe derivatives as DPP-IV inhibitors. These compounds were tested in diabetic models, showing significant reductions in blood glucose levels compared to controls. The mechanism was linked to enhanced GLP-1 activity due to reduced degradation by DPP-IV .

Case Study 2: Anticancer Activity

Another investigation focused on the potential anticancer properties of Boc-Difluoro-Phe when incorporated into peptide sequences targeting cancer cells. The modified peptides exhibited increased cytotoxicity against specific cancer cell lines compared to unmodified counterparts, suggesting a promising avenue for therapeutic development .

Data Summary

| Property | Value |

|---|---|

| Chemical Formula | C₁₄H₁₇F₂NO₄ |

| Molecular Weight | 301.29 g/mol |

| Purity | ≥98% |

| Biological Activities | DPP-IV inhibition, anticancer |

| Storage Conditions | Room temperature |

常见问题

Q. What are the established synthetic routes for preparing 2-(Tert-butoxycarbonylamino)-3-(2,6-difluorophenyl)propanoic acid?

- Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amino group. A common route starts with the reaction of 3-(2,6-difluorophenyl)propanoic acid with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine (TEA) under mild conditions (room temperature, inert atmosphere). The Boc group shields the amine during subsequent reactions, ensuring regioselectivity. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (using ethanol/water) is recommended. Characterization employs NMR (¹H/¹³C) and HPLC-MS to confirm purity (>98%) and structural integrity .

Q. How can researchers optimize purification and characterization protocols for this compound?

- Methodological Answer :

- Purification : Use reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% formic acid) to resolve impurities. Adjust gradient elution based on polarity differences.

- Characterization :

- NMR : ¹H NMR in DMSO-d₆ should show distinct peaks for the Boc group (δ ~1.3 ppm, singlet for t-butyl) and aromatic protons (δ ~7.2–7.5 ppm, doublets for 2,6-difluorophenyl).

- Mass Spectrometry : ESI-MS in negative mode should yield [M–H]⁻ ions matching the molecular weight (C₁₄H₁₆F₂NO₄: 312.29 g/mol).

Cross-validate with FT-IR to confirm carbonyl stretches (Boc: ~1680–1720 cm⁻¹; carboxylic acid: ~2500–3300 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods streamline reaction optimization for this compound’s synthesis?

- Methodological Answer : Implement quantum chemical calculations (e.g., DFT with B3LYP/6-31G*) to model reaction pathways and transition states. For example, calculate activation energies for Boc protection to identify optimal solvents (e.g., DCM vs. THF) or catalysts. Pair with machine learning (ML) algorithms trained on reaction databases to predict yields under varied conditions (temperature, stoichiometry). Experimental validation should follow a Design of Experiments (DoE) approach, using fractional factorial designs to minimize trial runs. This integrates ICReDD’s framework of merging computational and experimental data for accelerated discovery .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

- Methodological Answer :

- Step 1 : Confirm sample purity via HPLC-MS to rule out impurities.

- Step 2 : Perform 2D NMR (COSY, HSQC) to assign coupling interactions. For example, unexpected splitting in aromatic protons may arise from diastereotopicity due to restricted rotation in the 2,6-difluorophenyl group.

- Step 3 : Compare experimental data with simulated spectra (using software like MestReNova) to validate assignments.

- Step 4 : If ambiguity persists, use X-ray crystallography to resolve stereoelectronic effects .

Q. What mechanistic insights exist for Boc deprotection under acidic conditions in derivatives of this compound?

- Methodological Answer : Boc deprotection typically proceeds via acid-catalyzed cleavage (e.g., HCl in dioxane or TFA in DCM). Mechanistic studies using kinetic isotope effects (KIE) and NMR titration reveal:

- Protonation of the carbonyl oxygen initiates cleavage.

- Steric hindrance from the 2,6-difluorophenyl group may slow deprotection; monitor via in situ FT-IR for real-time tracking of carbonyl intermediates.

Computational studies (e.g., NBO analysis) can quantify electronic effects of fluorine substituents on reaction rates .

Q. How can this compound be applied in neuroprotective drug design?

- Methodological Answer :

- Structural Analogs : The Boc-protected amino acid scaffold (e.g., 3-(2-aminophenyl)propanoic acid derivatives) has shown NMDA receptor modulation in neuroprotection studies.

- SAR Studies : Introduce substituents (e.g., sulfonamides) at the carboxylic acid or aryl group to enhance blood-brain barrier permeability.

- In Vitro Models : Test efficacy in glutamate-induced neuronal injury assays (primary cortical neurons) and measure reductions in ROS using fluorescent probes (e.g., DCFH-DA).

- Data Integration : Cross-reference with PubChem bioactivity data (e.g., EC₅₀ values for related analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。